(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
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Overview
Description
(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound with potential applications in various fields, including chemistry, biology, and materials science. This compound features a carbazole core substituted with tert-butyl groups, which enhances its stability and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps. One common method includes the reaction of 3,6-di-tert-butylcarbazole with an appropriate oxazoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of (S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The carbazole core can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the oxazole ring can interact with enzymes, inhibiting their activity and altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: A precursor to (S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole, used in OLEDs.
2-Methyl-4,5-dihydrooxazole: A simpler oxazole derivative with fewer functional groups.
Uniqueness
This compound is unique due to its combination of a carbazole core and an oxazole ring, providing enhanced stability, solubility, and potential for diverse chemical reactions. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C25H32N2O |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4S)-4-[(3,6-ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H32N2O/c1-16-26-19(15-28-16)14-27-22-10-8-17(24(2,3)4)12-20(22)21-13-18(25(5,6)7)9-11-23(21)27/h8-13,19H,14-15H2,1-7H3/t19-/m0/s1 |
InChI Key |
WBZYEGOUEHMZST-IBGZPJMESA-N |
Isomeric SMILES |
CC1=N[C@H](CO1)CN2C3=C(C=C(C=C3)C(C)(C)C)C4=C2C=CC(=C4)C(C)(C)C |
Canonical SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C(C)(C)C)C4=C2C=CC(=C4)C(C)(C)C |
Origin of Product |
United States |
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